butyl{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine
Description
Butyl{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine is a pyrazole-derived compound featuring a 2-fluoroethyl substituent at the 1-position of the pyrazole ring and a butylamine group attached via a methylene bridge at the 5-position. The butylamine moiety (C₄H₉NH-) enhances lipophilicity, which may influence membrane permeability and pharmacokinetic properties. This compound’s molecular formula is C₁₀H₁₉FN₃, with a molecular weight of 206.28 g/mol. Its structural uniqueness lies in the synergistic combination of fluorine’s electronic effects and the butyl chain’s hydrophobicity, making it a candidate for exploration in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H19ClFN3 |
|---|---|
Molecular Weight |
235.73 g/mol |
IUPAC Name |
N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H18FN3.ClH/c1-2-3-6-12-9-10-4-7-13-14(10)8-5-11;/h4,7,12H,2-3,5-6,8-9H2,1H3;1H |
InChI Key |
YWEHSCMVBSFOBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC=NN1CCF.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyl{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine typically involves multi-step organic reactions. One common method involves the reaction of 1-(2-fluoroethyl)-1H-pyrazole with butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the fluoroethyl group to other functional groups, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where the fluoroethyl group or the butyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, butyl{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biological processes at the molecular level.
Medicine: In medicine, the compound has potential applications in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of advanced materials and coatings.
Mechanism of Action
The mechanism of action of butyl{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
Key Differences and Implications
In contrast, the 2,2,2-trifluoroethyl group in offers stronger electron-withdrawing effects, which may alter binding interactions in biological targets.
Aromatic vs. Aliphatic Substituents :
- The benzyl group in introduces aromaticity, enabling π-π interactions absent in the aliphatic target compound. This difference may influence target selectivity in drug design.
Biological Activity
Butyl{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine is a compound belonging to the pyrazole family, characterized by its unique structural features, including a butyl group and a 2-fluoroethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is CHFN, with a molecular weight of approximately 220.24 g/mol. Its structure can be summarized as follows:
| Component | Description |
|---|---|
| Butyl Group | A four-carbon alkyl group that enhances lipophilicity. |
| Fluoroethyl Group | A two-carbon group with a fluorine atom, which may enhance biological activity through increased binding affinity to targets. |
| Pyrazole Ring | A five-membered ring containing two nitrogen atoms, contributing to the compound's reactivity and interaction with biological systems. |
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory activity. For instance, studies have demonstrated its potential as a selective inhibitor for certain kinases, which are crucial in various signaling pathways implicated in cancer and other diseases. The compound’s ability to modulate enzyme activity suggests its viability as a therapeutic agent in drug development.
Receptor Modulation
The compound's interaction with specific receptors has also been documented. Preliminary studies suggest that this compound may act as a modulator for neurotransmitter receptors, impacting neurological pathways. This modulation can lead to potential applications in treating neurodegenerative diseases.
Antitumor Activity
A study conducted on the antitumor effects of pyrazole derivatives, including this compound, showed promising results in vitro. The compound demonstrated cytotoxic effects against various cancer cell lines, including HeLa and Jurkat cells. Flow cytometry analysis revealed that treatment with this compound resulted in cell cycle arrest and apoptosis induction, indicating its potential as an anticancer agent .
Antimicrobial Properties
In another investigation focusing on antimicrobial activity, this compound was evaluated against several bacterial strains. The results indicated that the compound exhibited significant antibacterial properties, particularly against Gram-positive bacteria. The structure–activity relationship (SAR) analysis suggested that the presence of the fluoroethyl group contributed to enhanced antimicrobial efficacy .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Binding Affinity : The fluoroethyl group enhances binding affinity to target proteins, which is crucial for enzyme inhibition and receptor modulation.
- Structural Interaction : The pyrazole ring allows for diverse interactions with biological macromolecules, influencing their activity.
- Pathway Regulation : By modulating key enzymes and receptors, this compound may influence critical signaling pathways involved in cell proliferation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
